molecular formula C26H22F3N5O2 B2572062 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 902581-10-6

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2572062
CAS No.: 902581-10-6
M. Wt: 493.49
InChI Key: QFMWIIYABYWUKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine features a triazoloquinazoline core substituted with a 3-(trifluoromethyl)phenyl group at position 3 and a 3,4-dimethoxyphenethylamine moiety at position 3.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22F3N5O2/c1-35-21-11-10-16(14-22(21)36-2)12-13-30-24-19-8-3-4-9-20(19)34-25(31-24)23(32-33-34)17-6-5-7-18(15-17)26(27,28)29/h3-11,14-15H,12-13H2,1-2H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMWIIYABYWUKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including data tables of its effects on various cancer cell lines and detailed research findings.

Chemical Structure

The compound features a complex structure characterized by a triazole ring and a quinazoline moiety, which are known for their diverse biological activities. The presence of methoxy and trifluoromethyl groups enhances its pharmacological properties.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity across various cell lines. For instance, studies have demonstrated its effectiveness against human cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer).

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF712.50Induction of apoptosis
HCT1166.00Mitochondrial pathway activation
A54926.00Inhibition of cell proliferation

These values indicate the concentration required to inhibit cell growth by 50%, with lower values signifying higher potency.

The biological activity of this compound is attributed to several mechanisms:

  • Apoptosis Induction : The compound has been shown to upregulate pro-apoptotic factors such as Bax while downregulating anti-apoptotic proteins like Bcl-2, leading to increased apoptosis in cancer cells.
  • Cell Cycle Arrest : It may interfere with cell cycle progression, particularly at the G2/M phase, thereby preventing cancer cell proliferation.
  • Inhibition of Kinases : Preliminary studies suggest that this compound can inhibit specific kinases involved in cancer progression, although further investigations are necessary to elucidate these pathways.

Case Studies

Several case studies have explored the efficacy of this compound in vivo and in vitro:

  • Study on MCF7 Cells : A study reported that treatment with this compound resulted in a significant reduction in viability and induced apoptosis through mitochondrial pathways. The study utilized flow cytometry to analyze apoptotic cells post-treatment.
  • HCT116 Colon Cancer Model : In another investigation using a xenograft model of HCT116 cells in mice, administration of the compound led to tumor size reduction compared to control groups. Histological analysis confirmed increased apoptosis within the tumors.

Comparison with Similar Compounds

Comparison with Structural Analogs

Modifications to the Aromatic Substituents

Trifluoromethyl vs. Methyl Groups
  • Target Compound : The 3-(trifluoromethyl)phenyl group enhances electrophilicity and metabolic stability due to the strong electron-withdrawing effect of CF₃.
  • Analog () : Replacing CF₃ with 3-methylphenyl (C₆H₄-CH₃) in N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine reduces molecular weight (439.519 g/mol vs. ~468 g/mol estimated for the target) and lipophilicity (XLogP3: ~6.1 vs. higher for CF₃) .
  • Impact : Methyl groups may improve membrane permeability but reduce resistance to oxidative metabolism compared to CF₃.
Methoxy vs. Ethoxy Substituents
  • Analog (): Substituting 3,4-dimethoxy with 3,4-diethoxy in N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine increases molecular weight (467.6 g/mol) and rotatable bonds (9 vs.

Core Heterocycle Variations

Triazoloquinazoline vs. Triazolopyrimidine
  • Analog (): 5-Methyl-N-[4-methyl-3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine replaces the quinazoline core with a pyrimidine.
  • Analog () : 2-(1,1-Difluoroethyl)-5-methyl-N-[6-(trifluoromethyl)-3-pyridinyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine introduces a pyridine substituent, which may improve water solubility via hydrogen bonding .

Functional Group Replacements

Sulfonyl vs. Trifluoromethyl Groups
  • Analog () : 3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine replaces CF₃ with a sulfonyl group. Sulfonyl moieties are strongly electron-withdrawing and may enhance hydrogen-bond acceptor capacity, influencing target affinity .

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Core Structure Key Substituents Molecular Weight (g/mol) XLogP3 Rotatable Bonds
Target Compound Triazoloquinazoline 3-CF₃Ph, 3,4-diMeOPhCH₂CH₂NH- ~468 (estimated) ~7.2 7
Triazoloquinazoline 3-MePh, 3,4-diMeOPhCH₂CH₂NH- 439.52 6.1 7
Triazoloquinazoline 4-MePh, 3,4-diEtOPhCH₂CH₂NH- 467.6 6.1 9
Triazolopyrimidine 5-Me, 4-Me-3-CF₃PhNH- 335.29 4.5 3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.